N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide
Description
This compound is a synthetic small molecule characterized by a benzo[d]thiazol-2-yl moiety fused to a tetrahydrothieno[2,3-c]pyridine scaffold, substituted with an ethyl group at position 4. The benzamide group at position 4 is further modified with a 4-methylpiperidin-1-yl sulfonyl substituent. Its design aligns with strategies to optimize pharmacokinetic (PK) properties, such as blood-brain barrier penetration, given the inclusion of a sulfonyl group and lipophilic heterocycles .
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N4O3S3/c1-3-32-15-14-22-25(18-32)38-29(26(22)28-30-23-6-4-5-7-24(23)37-28)31-27(34)20-8-10-21(11-9-20)39(35,36)33-16-12-19(2)13-17-33/h4-11,19H,3,12-18H2,1-2H3,(H,31,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STZUHBKFTQPJDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)S(=O)(=O)N6CCC(CC6)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on its mechanism of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical structure:
IUPAC Name:
this compound
Molecular Formula:
C23H28N4O2S2
Molecular Weight:
448.62 g/mol
The compound exhibits its biological activity primarily through the inhibition of apurinic/apyrimidinic endonuclease 1 (APE1), an enzyme involved in DNA repair. Inhibition of APE1 can enhance the cytotoxic effects of DNA-damaging agents such as alkylating agents (e.g., temozolomide) by preventing the repair of DNA lesions.
Key Findings:
- Inhibition of APE1: Studies show that similar compounds exhibit low micromolar inhibition of APE1, which correlates with increased sensitivity to DNA-damaging agents in cancer cells .
- Cytotoxicity Potentiation: The compound potentiates the cytotoxicity of alkylating agents in HeLa cells, leading to an accumulation of apurinic sites in treated cells .
- ADME Profile: The compound demonstrates a favorable absorption, distribution, metabolism, and excretion (ADME) profile in vivo, which is crucial for therapeutic efficacy .
Structure-Activity Relationships (SAR)
Research indicates that modifications to the benzo[d]thiazole and tetrahydrothienopyridine moieties significantly affect biological activity. For instance:
| Substituent | Effect on Activity |
|---|---|
| Ethyl vs. Isopropyl at position 6 | Isopropyl derivatives show enhanced APE1 inhibition |
| Variations in sulfonamide group | Altered binding affinity and selectivity towards APE1 |
These findings suggest that careful structural modifications can lead to improved potency and selectivity for APE1 inhibition.
Case Studies
Several studies have evaluated the biological activity of this class of compounds:
- Study on Cytotoxicity Enhancement: A study demonstrated that combining the compound with temozolomide resulted in a significant increase in cell death in glioblastoma cell lines compared to treatment with temozolomide alone .
- In Vivo Efficacy: In animal models, compounds similar to N-(3-(benzo[d]thiazol-2-yl)-6-ethyl...) showed significant tumor reduction when administered alongside standard chemotherapy agents .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Scaffold Modifications
The closest analog is N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide (compound 3 in ), which replaces the ethyl group with isopropyl and lacks the sulfonylbenzamide moiety. Key differences include:
| Feature | Target Compound | Analog (Compound 3) |
|---|---|---|
| 6-position substituent | Ethyl | Isopropyl |
| Benzamide modification | 4-((4-methylpiperidin-1-yl)sulfonyl) | Acetamide |
| Bioactivity | Not explicitly reported | APE1 inhibition (IC₅₀ ~10 µM) |
The sulfonyl group likely improves solubility and PK properties .
Computational Similarity Metrics
Using Tanimoto and Dice coefficients (), structural similarity between the target compound and its analogs can be quantified:
- Tanimoto (MACCS): Estimated similarity of ~0.75–0.85 with compound 3 due to shared benzo[d]thiazole and tetrahydrothieno[2,3-c]pyridine motifs.
- Dice (Morgan) : Scores >0.70 indicate overlapping pharmacophoric features, such as hydrogen-bond acceptors (sulfonyl group) and aromatic systems .
Bioactivity and Mechanism of Action
APE1 overexpression in gliomas correlates with resistance to alkylating agents and radiation . Key bioactivity comparisons:
| Parameter | Target Compound | Analog (Compound 3) |
|---|---|---|
| Enzyme Inhibition (IC₅₀) | Not reported | ~10 µM (APE1) |
| Cellular Activity | Not reported | Enhanced cytotoxicity of temozolomide in HeLa cells |
| PK Profile | Predicted CNS penetration | High plasma/brain exposure in mice |
The sulfonylbenzamide group in the target compound may enhance target affinity compared to the acetamide in compound 3, as sulfonamides often exhibit stronger protein interactions .
Pharmacokinetic and Pharmacodynamic Considerations
- Solubility : The sulfonyl group likely improves aqueous solubility compared to acetamide analogs, critical for oral bioavailability .
- Metabolic Stability : The ethyl substituent may reduce cytochrome P450-mediated metabolism compared to bulkier isopropyl groups .
Analytical and Structural Validation
NMR and LC-MS/MS data () can resolve structural differences. For example:
- NMR Chemical Shifts : Regions A (positions 39–44) and B (positions 29–36) would show distinct shifts due to ethyl vs. isopropyl substitutions (Figure 6 in ).
- MS/MS Fragmentation : Cosine scores >0.8 would confirm high spectral similarity in core scaffolds, with deviations reflecting substituent variations .
Q & A
Q. What are the standard synthetic protocols for preparing benzo[d]thiazole-containing heterocycles like this compound?
The synthesis of benzo[d]thiazole derivatives typically involves multi-step reactions, including cyclocondensation, coupling, and functionalization. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) in THF/water mixtures (50°C, 16 hours) has been used to construct triazole-pyrazole hybrids, followed by purification via column chromatography . Key steps include:
- Solvent selection : Polar aprotic solvents (e.g., THF) enhance reaction efficiency.
- Catalysis : Copper sulfate/sodium ascorbate systems are common for click chemistry.
- Purification : Silica gel chromatography with gradients of ethyl acetate/hexane is standard for isolating polar intermediates .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Structural validation requires a combination of techniques:
- NMR spectroscopy : H and C NMR to confirm proton environments and carbon frameworks.
- Mass spectrometry (HRMS) : High-resolution MS to verify molecular weight and fragmentation patterns.
- X-ray crystallography : For unambiguous confirmation of stereochemistry (if crystalline derivatives are obtainable). Public repositories like Chemotion provide crystallographic data for related compounds .
Q. What physicochemical properties (e.g., solubility, stability) are critical for in vitro assays?
- Solubility : Test in DMSO (common stock solvent) and aqueous buffers (PBS, pH 7.4) using nephelometry or UV-vis spectroscopy.
- Stability : Conduct accelerated degradation studies under varying pH (1–12) and temperatures (4–37°C). For sulfonamide groups, monitor hydrolysis via HPLC .
Advanced Research Questions
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved for this compound?
Contradictions often arise from pharmacokinetic (PK) variability. Methodological approaches include:
- Metabolic profiling : Use liver microsomes or hepatocytes to identify metabolites (e.g., CYP450-mediated oxidation).
- Plasma protein binding : Assess via equilibrium dialysis; high binding may reduce free drug concentration in vivo.
- Tissue distribution studies : Radiolabel the compound (e.g., C) to track bioavailability .
Q. What computational strategies optimize the sulfonylpiperidine moiety’s target engagement?
- Molecular docking : Use software like AutoDock Vina to model interactions with sulfonamide-binding pockets (e.g., carbonic anhydrase).
- MD simulations : Run 100-ns trajectories in GROMACS to assess conformational stability of the 4-methylpiperidin-1-yl group.
- QSAR modeling : Corporate electronic parameters (Hammett σ) of substituents to predict binding affinity .
Q. How can AI-driven platforms enhance reaction optimization for analogs of this compound?
AI tools integrated with COMSOL Multiphysics enable:
- Real-time parameter adjustment : Machine learning (ML) algorithms predict optimal temperatures/catalysts for yield improvement.
- Automated workflow design : Robotic systems execute iterative Suzuki-Miyaura couplings, monitored via inline FTIR.
- Data-driven solvent selection : Neural networks rank solvents by polarity and boiling point for scalability .
Q. What strategies resolve spectral overlaps in NMR characterization of the tetrahydrothieno[2,3-c]pyridine core?
Q. How should researchers design SAR studies to explore the benzo[d]thiazole moiety’s role in bioactivity?
Systematic structural modifications include:
Q. What methodologies validate the compound’s membrane permeability in blood-brain barrier (BBB) studies?
- PAMPA-BBB assay : Measure permeability coefficients (Pe) using artificial lipid membranes.
- MDCK cell monolayers : Quantify apparent permeability (P) under physiological flow.
- In situ perfusion : Radiolabeled compound perfusion in rodent models, followed by brain/plasma ratio analysis .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
